Moxestrol
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Overview
Description
Moxestrol, also known as 11β-methoxy-17α-ethynylestradiol, is a synthetic estrogenic compound. It is a derivative of estradiol and is known for its high potency as an estrogen receptor agonist. This compound has been used in Europe for the treatment of menopausal symptoms and menstrual disorders . Additionally, it has been utilized in scientific research as a radioligand for the estrogen receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Moxestrol is synthesized through a series of chemical reactions starting from estradiol. The key steps involve the introduction of an ethynyl group at the 17α position and a methoxy group at the 11β position. The synthesis typically involves:
Ethynylation: Introduction of the ethynyl group at the 17α position.
Methoxylation: Introduction of the methoxy group at the 11β position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The reactions are carried out in controlled environments to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Moxestrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Moxestrol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of estrogenic activity and receptor binding.
Biology: Employed in research on hormone regulation and endocrine system functions.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and menopausal symptoms.
Industry: Utilized in the development of estrogenic drugs and hormone replacement therapies
Mechanism of Action
Moxestrol exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It has a higher affinity for ERα compared to ERβ. Upon binding, this compound activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .
Comparison with Similar Compounds
Estradiol: The natural estrogen hormone with similar receptor binding properties.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Diethylstilbestrol: A synthetic nonsteroidal estrogen.
Comparison: Moxestrol is unique due to its high potency and selectivity for ERα. It is approximately 10 to 100 times more potent than estradiol and about 5 times more potent than ethinylestradiol . This high potency is attributed to its strong binding affinity and lower rate of metabolism, making it a valuable compound in both therapeutic and research settings .
Properties
CAS No. |
34816-55-2 |
---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(8S,9S,11S,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H26O3/c1-4-21(23)10-9-17-16-7-5-13-11-14(22)6-8-15(13)19(16)18(24-3)12-20(17,21)2/h1,6,8,11,16-19,22-23H,5,7,9-10,12H2,2-3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |
InChI Key |
MTMZZIPTQITGCY-OLGWUGKESA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O)OC |
SMILES |
CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC |
Appearance |
Solid powder |
melting_point |
280.0 °C |
34816-55-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11 beta-methoxyethinylestradiol 11-beta-methoxy-17-alpha-ethinylestradiol 11-beta-methoxy-17alpha-ethynylestradiol MOX estrogen moxesterol moxestrel moxestrol moxestrol, (11alpha,17alpha)-isomer R 2858 RU 16117 RU-16117 RU-2858 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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